

# 6-Methyl-4-(trifluoromethyl)nicotinonitrile

## physical properties

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### Compound of Interest

Compound Name:	6-Methyl-4-(trifluoromethyl)nicotinonitrile
Cat. No.:	B082493

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An In-depth Technical Guide to the Physical Properties of **6-Methyl-4-(trifluoromethyl)nicotinonitrile**

## Introduction

**6-Methyl-4-(trifluoromethyl)nicotinonitrile** is a substituted pyridine derivative that holds significant interest for researchers in medicinal chemistry and materials science. As a key intermediate, its unique structural features—a pyridine core, a nitrile group, a methyl group, and a highly electronegative trifluoromethyl group—make it a versatile building block for the synthesis of more complex molecules. The trifluoromethyl group, in particular, is known to enhance the metabolic stability, lipophilicity, and binding affinity of bioactive compounds, making this molecule a valuable precursor in drug development programs targeting a range of disorders.<sup>[1]</sup> A thorough understanding of its core physical properties is paramount for its effective handling, reaction optimization, and integration into synthetic workflows.

This guide provides a detailed examination of the known physical characteristics of **6-Methyl-4-(trifluoromethyl)nicotinonitrile**, grounded in available technical data. It is designed to equip researchers, chemists, and drug development professionals with the essential knowledge required for its application in a laboratory setting.

## Compound Identification and Molecular Structure

Correctly identifying a chemical compound is the foundational step for any scientific investigation. The following table summarizes the key identifiers for **6-Methyl-4-(trifluoromethyl)nicotinonitrile**.

Identifier	Value	Source
IUPAC Name	6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile	[2]
CAS Number	13600-49-2	[2][3][4]
Molecular Formula	C <sub>8</sub> H <sub>5</sub> F <sub>3</sub> N <sub>2</sub>	[1][4]
Molecular Weight	186.13 g/mol	[1][4]
MDL Number	MFCD01570786	[4]

The presence of the electron-withdrawing trifluoromethyl group and the nitrile group on the pyridine ring significantly influences the molecule's electronic distribution and, consequently, its physical and chemical properties.

## Core Physical Properties Summary

The physical properties of a compound dictate its state, solubility, and volatility, which are critical parameters for designing experimental setups, purification methods, and storage protocols. The majority of the available data for this compound is computationally predicted, a common scenario for specialized reagents.

Physical Property	Value	Notes	Source
Boiling Point	57 °C	Predicted	<a href="#">[3]</a>
249.6 °C at 760 mmHg	-	<a href="#">[1]</a>	
Density	1.31 ± 0.1 g/cm³	Predicted	<a href="#">[3]</a>
pKa	0.13 ± 0.18	Predicted	<a href="#">[3]</a>
Storage Temperature	Room Temperature, Sealed in Dry Conditions	-	<a href="#">[1]</a> <a href="#">[3]</a>

Note on conflicting data: A significant discrepancy exists in the reported boiling points (57 °C vs. 249.6 °C). The lower value may represent a boiling point under vacuum, a common practice for purifying organic compounds, while the higher value likely corresponds to the boiling point at standard atmospheric pressure. Researchers should consider experimental verification to determine the correct boiling point under their specific laboratory conditions.

## Detailed Analysis of Physical Properties

### Volatility and Boiling Point

The boiling point is a direct measure of the strength of intermolecular forces. For **6-Methyl-4-(trifluoromethyl)nicotinonitrile**, these forces are primarily dipole-dipole interactions, influenced by the polar nitrile and trifluoromethyl groups. The reported boiling point of 249.6°C at atmospheric pressure suggests that significant thermal energy is required to overcome these interactions and transition the substance into the gas phase.[\[1\]](#) This relatively high boiling point is advantageous for reactions conducted at elevated temperatures, as it minimizes evaporative loss.

## Density

The predicted density of 1.31 g/cm³ indicates that the compound is denser than water.[\[3\]](#) This is a crucial consideration for liquid-liquid extractions, where it would constitute the lower organic layer if used with an aqueous phase. The high atomic mass of fluorine contributes significantly to the molecule's overall density.

## Acidity and Basicity (pKa)

The predicted pKa of 0.13 is associated with the protonated form of the pyridine nitrogen.<sup>[3]</sup> This low value signifies that **6-Methyl-4-(trifluoromethyl)nicotinonitrile** is a weak base. The strong electron-withdrawing effect of the adjacent trifluoromethyl group and the cyano group significantly reduces the electron density on the pyridine nitrogen, making it less available to accept a proton compared to unsubstituted pyridine (pKa ≈ 5.2). This property is critical when selecting appropriate catalysts or reaction conditions, as the compound will not readily act as a base scavenger.

## Storage and Handling

The recommended storage condition is at room temperature in a dry, sealed environment.<sup>[1][3]</sup> The "sealed" recommendation is vital to prevent hydration or reaction with atmospheric moisture, which could potentially hydrolyze the nitrile group over long-term storage, especially in the presence of acidic or basic impurities.

## Experimental Protocol: Boiling Point Determination

To resolve the discrepancy in reported values and ensure procedural integrity, a standard protocol for determining the boiling point at atmospheric pressure is essential. This method provides a self-validating system for obtaining a reliable physical constant.

Objective: To accurately determine the boiling point of **6-Methyl-4-(trifluoromethyl)nicotinonitrile** using a standard distillation setup.

Materials:

- Round-bottom flask (10-25 mL)
- Heating mantle with a stirrer
- Distillation head with a thermometer adapter
- Thermometer (-10 to 360 °C)
- Condenser (Liebig or similar)

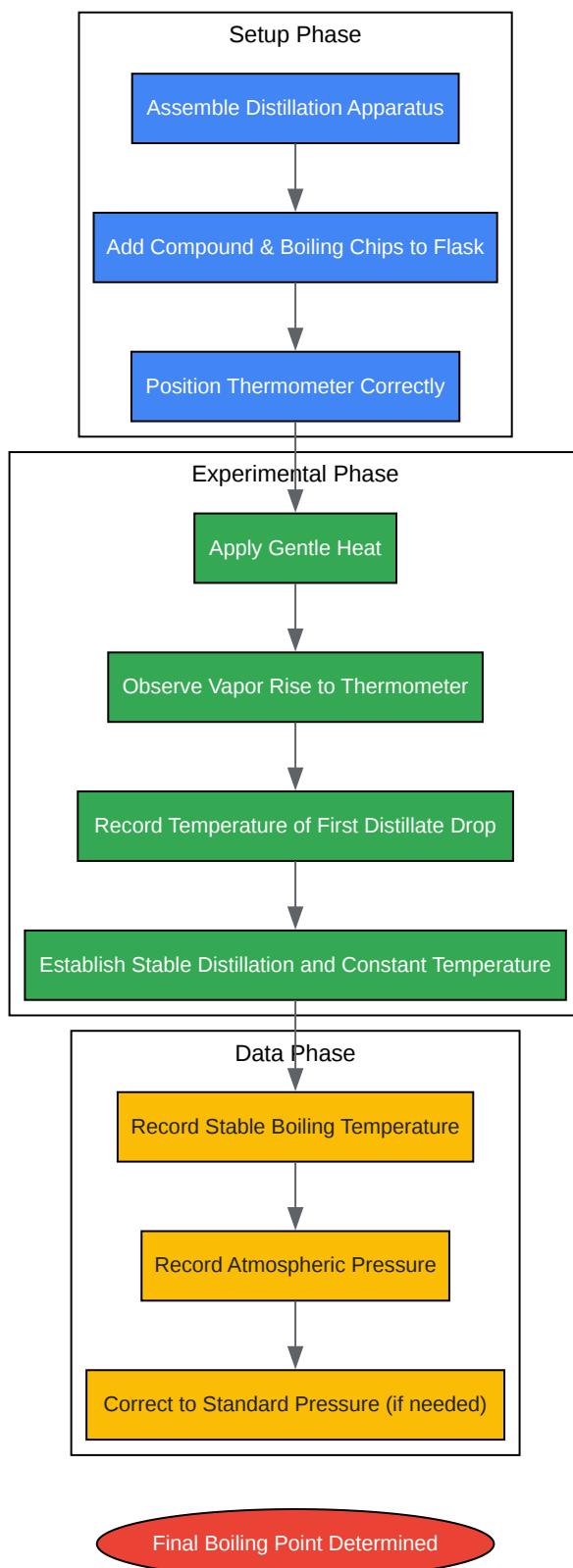
- Receiving flask
- Boiling chips
- Clamps and support stand
- Sample of **6-Methyl-4-(trifluoromethyl)nicotinonitrile**

**Methodology:**

- Apparatus Assembly:
  - Set up the distillation apparatus in a fume hood.
  - Place 5-10 mL of the compound into the round-bottom flask along with 2-3 boiling chips to ensure smooth boiling.
  - Connect the flask to the distillation head and position the thermometer. The top of the thermometer bulb should be level with the bottom of the side-arm leading to the condenser. This placement ensures the measured temperature is that of the vapor in thermal equilibrium with the liquid.
  - Attach the condenser to the side-arm of the distillation head and secure it. Connect the lower condenser inlet to a cold water source and lead the upper outlet to a drain.
  - Place the receiving flask at the end of the condenser to collect the distillate.
- Heating and Observation:
  - Begin heating the sample gently using the heating mantle.
  - Observe the sample for the onset of boiling. As the vapor rises, it will condense and drip back into the flask. This process is known as reflux.
  - Slowly increase the heating rate until the vapor level rises to the thermometer bulb.
  - Record the temperature when the first drop of distillate is collected in the receiving flask.

- Continue to observe the temperature. A pure compound will exhibit a stable and narrow boiling point range (typically 1-2 °C).
- Data Recording:
  - Record the temperature at which a steady distillation rate is achieved and the temperature remains constant. This is the observed boiling point.
  - Record the ambient atmospheric pressure, as boiling point is pressure-dependent. If the pressure is not 760 mmHg, a nomograph can be used to correct the boiling point to standard pressure.

The following diagram illustrates the logical workflow for this experimental procedure.



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### Workflow for Boiling Point Determination

## Conclusion

**6-Methyl-4-(trifluoromethyl)nicotinonitrile** is a chemical intermediate with physical properties that are heavily influenced by its trifluoromethyl and nitrile functional groups. Its predicted high boiling point, density greater than water, and weak basicity are key parameters that inform its handling, reaction design, and purification. While much of the available data is computational, it provides a strong foundation for laboratory work. Standard experimental verification, as outlined in the boiling point determination protocol, is a critical practice for establishing validated physical constants and ensuring reproducible, high-quality research outcomes.

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